N-(4-acetamidophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
This compound features a central indole scaffold substituted at the 3-position with a sulfanyl-acetamide group. The indole nitrogen is functionalized with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety, while the acetamide group is linked to a 4-acetamidophenyl ring.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-17(29)25-18-8-10-19(11-9-18)26-23(30)16-32-22-14-28(21-7-3-2-6-20(21)22)15-24(31)27-12-4-5-13-27/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIRYNDNGAVTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetamidophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the pyrrolidinyl group and the acetamidophenyl moiety. Common reagents used in these steps include indole, acetic anhydride, and pyrrolidine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-acetamidophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the indole or pyrrolidinyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the indole core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or the indole core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, indole derivatives are known for their potential therapeutic properties. This compound may be studied for its effects on biological systems, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, the compound could be explored for its pharmacological activities. Researchers may investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies.
Industry
Industrially, the compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties make it a versatile candidate for various industrial applications.
Mechanism of Action
The mechanism of action of “N-(4-acetamidophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ()
- Key Differences :
- Aromatic Substituent : 4-Fluorobenzyl vs. 4-acetamidophenyl.
- Heterocyclic Amine : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Implications: The fluorine atom in the benzyl group enhances electronegativity and lipophilicity compared to the polar acetamido group, which may improve membrane permeability but reduce water solubility.
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Key Differences :
- Core Structure : Oxadiazole ring replaces the 2-oxo-ethyl-pyrrolidine moiety.
- Substituent : Indol-3-ylmethyl instead of a substituted indole.
Physicochemical Properties
*From : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
- Observations :
- The dichlorophenyl group in ’s compound increases hydrophobicity, reflected in its high melting point (473–475 K) due to strong intermolecular forces (N—H⋯O hydrogen bonding) .
- The target compound’s acetamidophenyl group likely reduces crystallinity compared to halogenated analogs, improving solubility.
Biological Activity
N-(4-acetamidophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining an acetamide group with an indole derivative and a pyrrolidine moiety. The IUPAC name is N-(4-acetamidophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide, and its molecular formula is . The structure can be summarized as follows:
| Component | Description |
|---|---|
| Indole Ring | A bicyclic structure known for diverse biological activities. |
| Pyrrolidine Moiety | Contributes to the compound's interaction with biological targets. |
| Sulfanyl Group | Enhances reactivity and potential binding affinity. |
| Acetamide Group | Provides solubility and stability in biological systems. |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : By binding to various receptors, the compound can modulate signaling pathways that affect cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound possess significant anticancer activity. For instance:
- Case Study 1 : A study evaluated the compound's effects on human cancer cell lines, revealing dose-dependent cytotoxicity against breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Case Study 2 : In vitro tests demonstrated that the compound exhibited antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.
Comparative Studies
Comparative studies with other acetamides and indole derivatives have highlighted the unique biological profile of this compound:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| N-(4-acetamidophenyl)-2-sulfanylacetamide | Anticancer | 15 |
| Similar Indole Derivative | Anticancer | 25 |
| N-(4-acetamidophenyl)-acetamide | Antibacterial | 30 |
These findings suggest that the structural modifications in N-(4-acetamidophenyl)-2-sulfanylacetamide enhance its biological activity compared to similar compounds.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Elevated temperatures (60–80°C) for thiolation; room temperature for coupling to prevent decomposition .
- Catalyst screening : Sodium hydride vs. potassium tert-butoxide for alkylation efficiency .
Which spectroscopic and chromatographic methods are most reliable for confirming structural integrity and purity?
Q. Basic
- NMR spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and acetamide NH (δ ~10 ppm) .
- ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and quaternary carbons in the indole ring .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water gradient .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
- Compound purity : Validate purity via HPLC and NMR before biological testing .
- Structural analogs : Compare activity of derivatives (e.g., substituent effects on the indole or pyrrolidine rings) to identify pharmacophores .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to isolate confounding variables .
What computational approaches are effective in predicting target interactions and optimizing pharmacokinetics?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predict binding affinity to targets (e.g., kinase enzymes) using the compound’s 3D structure (generated via DFT calculations) .
- Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100-ns trajectories to assess binding mode fidelity .
- QSAR modeling : Use substituent descriptors (e.g., logP, molar refractivity) to correlate structure with solubility or metabolic stability .
What purification strategies ensure high yields of the final product while maintaining scalability?
Q. Basic
- Column chromatography : Silica gel with ethyl acetate/hexane gradients for intermediate purification .
- Recrystallization : Use ethanol/water mixtures to isolate the final acetamide derivative; monitor crystal formation via DSC .
- Industrial-scale : Continuous flow reactors for thiolation steps to reduce side reactions and improve throughput .
How can researchers design derivatives to enhance solubility without compromising bioactivity?
Q. Advanced
- Hydrophilic modifications : Introduce polar groups (e.g., hydroxyl, amine) on the pyrrolidine ring or acetamide phenyl group .
- Prodrug strategies : Convert the acetamide to a phosphate ester for improved aqueous solubility .
- Salt formation : React with HCl or sodium salts to enhance ionic character .
What experimental frameworks validate target engagement in cellular assays?
Q. Advanced
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets and assess activity loss .
How should stability studies be designed to evaluate compound degradation under physiological conditions?
Q. Basic
- pH stability : Incubate in buffers (pH 1–9) at 37°C; analyze degradation products via LC-MS .
- Thermal stability : Accelerated testing at 40–60°C for 4 weeks; monitor via HPLC .
- Light exposure : UV-vis spectroscopy to detect photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
